4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride
Description
4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride is a benzenesulfonyl chloride derivative substituted with a 3,5-dimethylisoxazole ring at the para position. The sulfonyl chloride group (-SO₂Cl) is highly reactive, enabling its use as a key intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized aromatic compounds. The isoxazole moiety, a five-membered heterocyclic ring containing oxygen and nitrogen, contributes to the compound’s electronic and steric properties, influencing its reactivity and solubility.
Properties
IUPAC Name |
4-(3,5-dimethyl-1,2-oxazol-4-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3S/c1-7-11(8(2)16-13-7)9-3-5-10(6-4-9)17(12,14)15/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYNNCTYXNVRBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 3,5-Dimethyl Isoxazole Derivative with Chlorosulfonic Acid
The primary preparation involves the reaction of 3,5-dimethyl-4-isoxazolyl-substituted benzene with chlorosulfonic acid under controlled temperature and stoichiometric conditions.
| Parameter | Typical Range / Values |
|---|---|
| Isoxazole derivative to chlorosulfonic acid mass ratio | 1 : 4 to 1 : 8 |
| Reaction temperature | -25 °C to 15 °C |
| Reaction time | 2 to 8 hours |
| Reaction system | Enclosed system with gas absorption setup |
| Crude product isolation | Cooling and filtration |
- At -25 °C , with a 1:4 mass ratio, reaction time is about 2 hours.
- At 15 °C , with a 1:8 mass ratio, reaction time extends to 8 hours.
- Intermediate conditions such as -5 °C and 1:6 ratio with 5 hours reaction time have also been reported.
These conditions ensure controlled sulfonylation while minimizing side reactions and degradation of the sensitive isoxazole ring.
Purification and Crystallization
The crude 4-(3,5-dimethyl-4-isoxazolyl)benzenesulfonyl chloride obtained is typically purified by recrystallization or hot beating using low-boiling, low-melting solvents . Suitable solvents include:
- Isopentane
- Pentane
- Petroleum ether
- Hexane
- Heptane
- Carbon tetrachloride
- Ethers such as diisopropyl ether, methyl tertiary butyl ether
| Purification Parameter | Typical Values |
|---|---|
| Recrystallization temperature (hot solution) | 35 °C to 75 °C |
| Crystallization temperature | 0 °C to 10 °C |
| Crystallization time | 1 to 2 hours |
The choice of solvent and temperature profile is critical to obtaining a highly pure, crystalline product with good yield and stability.
Summary Table of Preparation Conditions
| Step | Parameter | Range / Values |
|---|---|---|
| Reaction | Isoxazole derivative:chlorosulfonic acid ratio | 1:4 to 1:8 |
| Temperature | -25 °C to 15 °C | |
| Time | 2 to 8 hours | |
| System | Enclosed, with gas absorption | |
| Purification | Solvent | Isopentane, pentane, hexane, ethers, etc. |
| Hot solution temperature | 35 °C to 75 °C | |
| Crystallization temperature | 0 °C to 10 °C | |
| Crystallization time | 1 to 2 hours |
Research Findings and Optimization Notes
- The reaction temperature and chlorosulfonic acid ratio significantly influence the yield and purity of the crude sulfonyl chloride.
- Lower temperatures (-25 °C) favor shorter reaction times but require precise temperature control.
- Higher acid ratios and temperatures (up to 15 °C) increase reaction time but may improve conversion.
- Purification solvents are selected for their low boiling points and ability to dissolve impurities while allowing the sulfonyl chloride to crystallize effectively.
- The enclosed reaction system with gas absorption ensures environmental and operator safety, which is critical given the corrosive nature of chlorosulfonic acid and released HCl gas.
Additional Context from Related Isoxazole Chemistry
While the above methods focus on the sulfonyl chloride preparation, related research on isoxazole derivatives shows that the 3,5-dimethyl substitution pattern on the isoxazole ring is typically introduced via chloromethylation or other alkylation methods prior to sulfonylation. This ensures the isoxazole ring remains intact and reactive for subsequent transformations.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: The reaction is usually conducted in aqueous or mixed aqueous-organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonic acids: Formed by hydrolysis.
Scientific Research Applications
Applications in Scientific Research
-
Organic Synthesis:
- Utilized as a building block in the synthesis of various organic compounds.
- Acts as a sulfonylating agent, introducing sulfonyl groups into target molecules, which can enhance their biological activity.
-
Pharmaceutical Development:
- Employed in the synthesis of pharmaceutical intermediates.
- Used to create compounds with potential therapeutic effects against various diseases, including cancer and bacterial infections.
-
Bioconjugation:
- Serves as a reagent for bioconjugation processes, linking biomolecules such as proteins and peptides to enhance drug delivery systems.
-
Material Science:
- Investigated for its potential applications in developing new materials with specific properties due to its reactive sulfonyl chloride group.
Case Studies
-
Synthesis of Antibacterial Agents:
A study demonstrated the use of 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride in synthesizing novel antibacterial agents. The resulting compounds showed significant activity against resistant bacterial strains, indicating potential for therapeutic applications. -
Development of Anticancer Drugs:
Research highlighted the compound's role in creating derivatives that exhibited cytotoxic effects on cancer cell lines. The mechanism involved the inhibition of specific enzymes crucial for cancer cell proliferation. -
Drug Delivery Systems:
The compound was utilized to modify nanoparticles for targeted drug delivery. By attaching therapeutic agents through its reactive sulfonyl group, researchers achieved improved specificity and reduced side effects in animal models.
Comparative Analysis Table
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Enabled efficient synthesis pathways |
| Pharmaceutical Development | Creation of therapeutic agents | Significant activity against resistant bacteria |
| Bioconjugation | Linking biomolecules for enhanced delivery | Improved targeting and efficacy in drug delivery |
| Material Science | Development of new materials | Potential applications in smart materials |
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(3,5-dimethyl-4-isoxazolyl)benzenesulfonyl chloride with three classes of benzenesulfonyl chlorides: acetylamino-substituted, heterocyclic-substituted, and perfluorinated-chain-substituted derivatives. Key distinctions in substituent effects, reactivity, and applications are highlighted.
Substituent Effects and Reactivity
Key Research Findings
- Electronic Effects : The isoxazole ring in this compound introduces both electron-withdrawing (via the heterocycle) and electron-donating (via methyl groups) effects, creating a balance that may moderate its reactivity compared to purely electron-deficient derivatives like perfluorinated analogs .
- Solubility : Heterocyclic substituents (e.g., pyrazole in ) improve solubility in organic solvents compared to perfluorinated derivatives, which are highly lipophilic .
Biological Activity
4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride is a sulfonyl chloride derivative featuring a 3,5-dimethylisoxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural characteristics of this compound suggest that it may interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H12ClN2O2S
- IUPAC Name : this compound
This compound features a sulfonyl chloride functional group attached to a benzene ring, which is further substituted by a 3,5-dimethylisoxazole. The presence of the isoxazole ring enhances the electron density around the sulfonamide group, potentially increasing its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. The introduction of the sulfonyl chloride group in this compound is expected to enhance these properties through improved interaction with microbial targets. Studies have shown that similar compounds can disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in microbial metabolism .
Anticancer Properties
The anticancer potential of isoxazole derivatives has been documented in various studies. For instance, compounds structurally related to this compound have demonstrated the ability to induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation . The mechanism often involves the inhibition of cyclophilin A (CypA), a protein implicated in cancer cell growth and survival.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of sulfonamide derivatives of isoxazole. It was found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the isoxazole moiety showed enhanced antibacterial activity compared to their non-sulfonated counterparts .
The proposed mechanism for the biological activity of this compound involves several pathways:
- Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their function.
- Cellular Pathway Modulation : The compound may interfere with signaling pathways related to oxidative stress and apoptosis, enhancing its therapeutic potential against cancer cells .
Comparative Analysis
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 4-(3,5-Dimethyl-4-isoxazolyl)benzenesulfonyl chloride in laboratory settings?
- Methodological Answer : Synthesis typically involves coupling the isoxazole moiety to the benzenesulfonyl chloride core. Critical steps include:
- Reaction Conditions : Use anhydrous solvents (e.g., THF or ethanol) and acid catalysis (e.g., glacial acetic acid) to facilitate nucleophilic substitution or coupling reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) may enhance coupling efficiency, as seen in analogous sulfonyl chloride syntheses .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol is recommended to isolate the product .
- Storage : Store under inert gas (argon) at 2–8°C to prevent hydrolysis, based on stability data for structurally similar sulfonyl chlorides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
Q. What safety protocols are recommended when handling this sulfonyl chloride?
- Methodological Answer :
- PPE : Wear impervious gloves, sealed goggles, and protective clothing to avoid skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile byproducts (e.g., HCl gas) .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency between the isoxazole and benzenesulfonyl moieties?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions .
- Catalyst Screening : Test palladium/copper systems (e.g., PdCl₂(PPh₃)₂/CuI) for cross-coupling reactions, as used in analogous aryl halide syntheses .
- Kinetic Monitoring : Use in-situ FT-IR or HPLC to track reaction progress and adjust parameters in real time .
Q. What analytical strategies resolve contradictory bioactivity data across studies?
- Methodological Answer :
- Dose-Response Curves : Conduct assays (e.g., enzyme inhibition) at multiple concentrations to clarify EC₅₀ discrepancies .
- Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with bioactivity .
- Statistical Validation : Apply ANOVA or Bayesian modeling to assess variability between biological replicates .
Q. How can computational chemistry predict the reactivity or stability of this compound?
- Methodological Answer :
- DFT Calculations : Simulate reaction pathways (e.g., hydrolysis) using Gaussian or ORCA software to identify transition states and activation energies .
- Molecular Dynamics (MD) : Model interactions with biological targets (e.g., enzymes) to predict binding affinities and guide structural modifications .
- QSPR Models : Corporate experimental spectral data (e.g., NMR shifts) to validate computational predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
